Etelcalcetide

描述

属性

IUPAC Name |

(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H73N21O10S2/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52)/t18-,19-,21+,22-,23-,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIAZGVDEUQPRI-ZJQCGQFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H73N21O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155132 | |

| Record name | Etelcalcetide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1048.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262780-97-1 | |

| Record name | Etelcalcetide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262780971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etelcalcetide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etelcalcetide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETELCALCETIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ME133FJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etelcalcetide: A Deep Dive into its Molecular Landscape and Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etelcalcetide (trade name Parsabiv®) is a novel calcimimetic agent indicated for the treatment of secondary hyperparathyroidism (SHPT) in adult patients with chronic kidney disease (CKD) on hemodialysis.[1][2] As a synthetic peptide, its unique molecular structure and composition are central to its pharmacological activity. This technical guide provides an in-depth exploration of the molecular and peptide characteristics of this compound, its mechanism of action, and the experimental methodologies used for its synthesis and characterization.

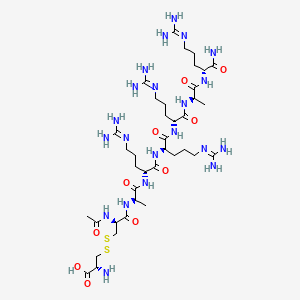

Molecular Structure and Peptide Composition

This compound is a synthetic, dextrorotatory (D)-amino acid-based peptide. Its structure consists of a linear heptapeptide backbone linked to an L-cysteine molecule via a disulfide bond.[1] The peptide sequence is composed of D-amino acids, which confers resistance to enzymatic degradation and prolongs its half-life in vivo.

The primary sequence of the heptapeptide component is: N-acetyl-D-Cysteinyl-D-Alanyl-D-Arginyl-D-Arginyl-D-Arginyl-D-Alanyl-D-Argininamide

This heptapeptide is connected through a disulfide bridge between its D-cysteine residue and a single L-cysteine residue.[3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C38H73N21O10S2 | [4] |

| Molecular Weight | 1048.3 g/mol | [4] |

| Appearance | White to off-white powder | [2] |

| Chirality | Composed primarily of D-amino acids with one L-cysteine | [3] |

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

This compound functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor crucial for regulating calcium homeostasis.[1][2] By binding to the CaSR on the surface of parathyroid gland cells, this compound increases the receptor's sensitivity to extracellular calcium.[5] This enhanced activation leads to a downstream signaling cascade that ultimately inhibits the synthesis and secretion of parathyroid hormone (PTH). The reduction in PTH levels helps to normalize serum calcium and phosphorus levels in patients with SHPT.

Signaling Pathway of this compound-Mediated CaSR Activation

Caption: Signaling cascade initiated by this compound binding to the CaSR.

Pharmacokinetics and Biotransformation

Pharmacokinetic Parameters in Healthy Volunteers and CKD Patients

| Parameter | Healthy Volunteers | CKD Patients on Hemodialysis | Reference |

| Cmax (ng/mL) | Dose-dependent | Dose-dependent | [6] |

| AUC (ng*h/mL) | Dose-dependent | Dose-dependent | [6] |

| Half-life (t½) | ~3-5 days (effective) | ~3-5 days (effective) | [5] |

| Clearance | Primarily renal | Substantially reduced, dependent on hemodialysis | [5] |

| Volume of Distribution (Vd) | Not specified | ~796 L | [2] |

Biotransformation

This compound is not metabolized by cytochrome P450 enzymes.[7] Its primary route of biotransformation in the blood is through a reversible disulfide exchange with endogenous thiols, predominantly forming conjugates with serum albumin.[1][7] This conjugation creates a larger molecule that is not readily cleared by hemodialysis, serving as a circulating reservoir for the active drug.[5] Following hemodialysis, the equilibrium shifts, leading to the release of active this compound from the albumin conjugate.[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the general steps for the synthesis of the this compound peptide backbone using Fmoc-based solid-phase chemistry.[3][8][9][10]

Materials:

-

Rink Amide resin

-

Fmoc-protected D-amino acids (D-Arg(Pbf), D-Ala, D-Cys(Trt))

-

N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure as coupling reagents

-

20% Piperidine in Dimethylformamide (DMF) for Fmoc deprotection

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/water/triisopropylsilane)

-

2,2'-Dithiodipyridine

-

L-cysteine

-

HPLC-grade water and acetonitrile

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the Fmoc-protected D-amino acids sequentially to the resin using DIC and OxymaPure in DMF. Monitor coupling completion with a ninhydrin test.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.

-

N-terminal Acetylation: Acetylate the N-terminus of the final peptide.

-

Side Chain Deprotection of D-Cys: Selectively remove the trityl (Trt) protecting group from the D-cysteine side chain.

-

Activation of Sulfhydryl Group: Activate the sulfhydryl group of the D-cysteine on the resin with 2,2'-dithiodipyridine.

-

Disulfide Bond Formation: React the activated peptide-resin with L-cysteine to form the disulfide bond.

-

Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a TFA cleavage cocktail.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times.

-

Lyophilization: Lyophilize the crude peptide to obtain a powder.

Purification and Characterization by Reversed-Phase HPLC (RP-HPLC)

Instrumentation:

-

Preparative and analytical RP-HPLC system with a C18 column.[11][12][13][14][15]

-

UV detector set to 220 nm.

Procedure:

-

Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of aqueous buffer (e.g., 0.1% TFA in water).

-

Purification:

-

Equilibrate the preparative C18 column with the starting mobile phase (e.g., 95% water/5% acetonitrile with 0.1% TFA).

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of increasing acetonitrile concentration.

-

Collect fractions corresponding to the major peak.

-

-

Analysis:

-

Analyze the collected fractions using an analytical C18 column with a similar gradient to assess purity.

-

Pool fractions with the desired purity.

-

-

Lyophilization: Lyophilize the purified fractions to obtain the final peptide product.

-

Characterization: Confirm the identity and mass of the purified peptide using mass spectrometry.

In Vitro CaSR Activation Assay in HEK293 Cells

This protocol describes a method to assess the functional activity of this compound by measuring intracellular calcium mobilization in HEK293 cells stably expressing the human CaSR.[2][16][17][18][19][20]

Materials:

-

HEK293 cells stably expressing the human CaSR.

-

Cell culture medium and supplements.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

This compound solutions of varying concentrations.

-

Fluorometric imaging plate reader or fluorescence microscope.

Procedure:

-

Cell Culture: Culture HEK293-CaSR cells in appropriate medium until they reach the desired confluency.

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Assay:

-

Wash the cells with assay buffer.

-

Place the plate in the fluorometric plate reader and measure the baseline fluorescence.

-

Add varying concentrations of this compound to the wells.

-

Continuously measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity for each concentration of this compound.

-

Plot the dose-response curve and determine the EC50 value.

-

In Vitro Biotransformation Assay in Human Plasma

This protocol outlines a method to study the biotransformation of this compound in human plasma using mass spectrometry.[1][7][21][22][23]

Materials:

-

Human plasma.

-

This compound solution.

-

Incubator at 37°C.

-

Acetonitrile for protein precipitation.

-

Centrifuge.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Incubation: Incubate this compound with human plasma at 37°C for various time points.

-

Protein Precipitation: At each time point, stop the reaction and precipitate the plasma proteins by adding cold acetonitrile.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Sample Preparation: Collect the supernatant containing this compound and its biotransformation products.

-

LC-MS/MS Analysis:

-

Inject the supernatant onto an LC-MS/MS system.

-

Separate the components using a suitable chromatographic method.

-

Analyze the eluent by mass spectrometry to identify and quantify this compound and its metabolites (e.g., albumin conjugates).

-

Workflow for this compound Synthesis and Characterization

Caption: A streamlined workflow from synthesis to functional analysis of this compound.

Conclusion

This compound represents a significant advancement in the management of secondary hyperparathyroidism in CKD patients on hemodialysis. Its unique peptide structure, composed of D-amino acids and a disulfide linkage, confers stability and a prolonged mechanism of action. As a positive allosteric modulator of the calcium-sensing receptor, it effectively reduces PTH secretion. The experimental protocols detailed in this guide provide a framework for the synthesis, purification, and functional characterization of this important therapeutic peptide. Further research into its long-term efficacy and safety will continue to shape its role in clinical practice.

References

- 1. Determination of this compound Biotransformation and Hemodialysis Kinetics to Guide the Timing of Its Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN110054662B - Solid-phase synthesis method of this compound - Google Patents [patents.google.com]

- 4. Reactome | CASR binds CASR agonists [reactome.org]

- 5. Clinical Pharmacokinetics and Pharmacodynamics of this compound, a Novel Calcimimetic for Treatment of Secondary Hyperparathyroidism in Patients With Chronic Kidney Disease on Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. rjptonline.org [rjptonline.org]

- 12. researchgate.net [researchgate.net]

- 13. protocols.io [protocols.io]

- 14. hplc.eu [hplc.eu]

- 15. bachem.com [bachem.com]

- 16. researchgate.net [researchgate.net]

- 17. Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AddexBio Product Detail - HEK-CaSR Cells [addexbio.com]

- 19. content-assets.jci.org [content-assets.jci.org]

- 20. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacodynamics of Etelcalcetide in Preclinical Models: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Etelcalcetide (formerly AMG 416) is a second-generation calcimimetic agent approved for the treatment of secondary hyperparathyroidism (sHPT) in adult patients with chronic kidney disease (CKD) on hemodialysis.[1][2] As a synthetic peptide agonist of the calcium-sensing receptor (CaSR), it plays a crucial role in managing mineral metabolism abnormalities associated with CKD.[3][4] Unlike the first-generation oral calcimimetic, cinacalcet, this compound is administered intravenously, which may improve patient compliance.[1][5] This guide provides a comprehensive overview of the pharmacodynamics of this compound as demonstrated in various preclinical models, with a focus on its mechanism of action, dose-dependent effects on key biomarkers, and its impact on complications such as vascular calcification and bone disease.

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

This compound exerts its pharmacodynamic effects by acting as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[2][6] The CaSR, a G-protein coupled receptor, is highly expressed on the surface of parathyroid chief cells and plays a pivotal role in regulating parathyroid hormone (PTH) secretion in response to changes in extracellular calcium levels.[7]

Key aspects of this compound's mechanism of action include:

-

Allosteric Binding: this compound binds to the extracellular domain of the CaSR.[7][8] This binding is distinct from the binding site of extracellular calcium.

-

Enhanced Receptor Sensitivity: By binding to the CaSR, this compound increases the receptor's sensitivity to extracellular calcium.[2][9] This means that at any given calcium concentration, the receptor is more activated in the presence of this compound.

-

Inhibition of PTH Secretion: The enhanced activation of the CaSR on parathyroid chief cells leads to a significant reduction in the secretion of PTH.[2][10]

-

Downstream Effects: The reduction in circulating PTH levels subsequently leads to decreases in serum calcium and phosphorus concentrations.[11][12]

The allosteric activation of the CaSR by this compound has been confirmed by a cooperativity constant of 4.94 in a population pharmacokinetic/pharmacodynamic (PK/PD) model.[13][14]

References

- 1. Role of this compound in the management of secondary hyperparathyroidism in hemodialysis patients: a review on current data and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Multiscale effects of the calcimimetic drug, this compound on bone health of rats with secondary hyperparathyroidism induced by chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Decoding this compound: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Population Pharmacokinetic and Pharmacodynamic Modeling of this compound in Patients with Chronic Kidney Disease and Secondary Hyperparathyroidism Receiving Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound decreases the PTH-calcium setpoint without changing maximum and minimum PTH secretion in mice with primary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical Pharmacokinetics and Pharmacodynamics of this compound, a Novel Calcimimetic for Treatment of Secondary Hyperparathyroidism in Patients With Chronic Kidney Disease on Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound (Parsabiv) for Secondary Hyperparathyroidism in Adults With Chronic Kidney Disease on Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Population Pharmacokinetics and Pharmacodynamics of the Calcimimetic this compound in Chronic Kidney Disease and Secondary Hyperparathyroidism Receiving Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In Vitro Binding Affinity of Etelcalcetide to the Calcium-Sensing Receptor (CaSR): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding and functional affinity of Etelcalcetide to the Calcium-Sensing Receptor (CaSR). It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the CaSR signaling pathway and a representative experimental workflow.

Introduction to this compound and the Calcium-Sensing Receptor

This compound (Parsabiv®) is a novel calcimimetic agent used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on hemodialysis.[1] It is a synthetic peptide composed of a linear chain of seven D-amino acids linked to an L-cysteine via a disulfide bond.[2][3] this compound functions as a positive allosteric modulator (PAM) and a direct agonist of the Calcium-Sensing Receptor (CaSR).[4][5]

The CaSR, a member of the G protein-coupled receptor (GPCR) family C, plays a crucial role in maintaining calcium homeostasis by detecting and responding to changes in extracellular calcium levels.[6] this compound binds to the extracellular Venus flytrap (VFT) domain of the CaSR, forming a disulfide bond with the cysteine residue at position 482.[2][3] This interaction enhances the receptor's sensitivity to extracellular calcium, leading to the activation of downstream signaling pathways that ultimately suppress the synthesis and secretion of parathyroid hormone (PTH).[6]

Quantitative In Vitro Affinity and Potency Data

The in vitro activity of this compound has been characterized through various functional assays that measure its ability to activate the CaSR and elicit downstream physiological responses. The following table summarizes key quantitative data from these studies.

| Parameter | Value | Cell System | Assay Type | Conditions | Reference |

| EC50 | 0.53 μM (95% CI: 0.28-1.0 μM) | HEK-293T cells expressing human CaSR | Intracellular Ca2+ Mobilization | In the presence of 1.0 mM extracellular Ca2+ | [7][8] |

| EC50 | 0.36 μM (95% CI: 0.24-0.54 μM) | Rat parathyroid gland cells | PTH Secretion Inhibition | Not specified | [7][8] |

| EC50 | 0.42 - 20.8 µmol/L | Primary human parathyroid cells (from 4 responsive patient samples) | PTH Secretion Inhibition | Not specified | [9] |

| Cooperativity Constant (α) | 3.41 | In silico population PK/PD model | Allosteric Activation | Based on clinical data from patients with SHPT | [4] |

Note: The variability in EC50 values for PTH secretion in primary human parathyroid cells may be attributed to differences in CaSR expression levels and the pathological state of the patient-derived tissues.[9]

CaSR Signaling Pathway

Upon activation by agonists like calcium or allosteric modulators such as this compound, the CaSR initiates a cascade of intracellular signaling events. The primary pathways involve the coupling to Gq/11 and Gi/o proteins.

-

Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+i). The resulting increase in cytosolic calcium is a key signaling event that contributes to the inhibition of PTH secretion.

-

Gi/o Pathway: The Gi/o pathway, when activated by the CaSR, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP also contributes to the suppression of PTH secretion.

Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration in cells expressing the human CaSR.

a. Cell Culture and Plating:

-

Human Embryonic Kidney (HEK-293) cells stably expressing the human Calcium-Sensing Receptor (HEK-CaSR) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into 96-well black-walled, clear-bottom plates at a density that ensures a confluent monolayer on the day of the experiment.

b. Dye Loading:

-

The cell culture medium is removed, and the cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.

-

Cells are then incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), typically at a final concentration of 2-5 µM. The loading buffer may also contain an anion-exchange inhibitor like probenecid to prevent dye leakage.

-

Incubation is carried out for 30-60 minutes at 37°C in the dark.

-

Following incubation, the cells are washed with the physiological salt solution to remove excess dye.

c. Compound Addition and Signal Detection:

-

The washed cells are placed in a fluorescence microplate reader (e.g., FlexStation® or FLIPR®).

-

A baseline fluorescence reading is taken before the addition of the compound.

-

This compound, at various concentrations, is added to the wells. The assay is typically performed in the presence of a fixed concentration of extracellular calcium (e.g., 1.0 mM) to assess the allosteric modulatory effect.

-

Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored over time. The fluorescence is typically excited at ~494 nm and emission is measured at ~516 nm for Fluo-4.

d. Data Analysis:

-

The increase in fluorescence is calculated as the peak fluorescence intensity minus the baseline fluorescence.

-

The data are normalized to the maximum response observed.

-

A dose-response curve is generated by plotting the normalized response against the logarithm of the this compound concentration.

-

The EC50 value, the concentration of this compound that elicits a half-maximal response, is determined by fitting the data to a four-parameter logistic equation.

In Vitro PTH Secretion Assay

This assay directly measures the inhibitory effect of this compound on the secretion of parathyroid hormone from primary parathyroid cells.

a. Isolation and Culture of Primary Parathyroid Cells:

-

Parathyroid tissue is obtained from animal models (e.g., rats) or human patients undergoing parathyroidectomy.

-

The tissue is minced and subjected to enzymatic digestion, typically using collagenase and/or dispase, to obtain a single-cell suspension.

-

The isolated parathyroid cells are washed and resuspended in a suitable culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics.

-

Cells are plated in multi-well plates and allowed to adhere and recover.

b. Treatment with this compound:

-

After a recovery period, the culture medium is replaced with a fresh medium containing various concentrations of this compound.

-

The assay is conducted in the presence of a specific concentration of extracellular calcium to mimic physiological or pathophysiological conditions.

-

The cells are incubated with the test compound for a defined period, for example, 2 to 4 hours, at 37°C.

c. Sample Collection and PTH Measurement:

-

Following the incubation period, the cell culture supernatant is collected.

-

The concentration of PTH in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit for either rat or human PTH, depending on the source of the cells.

-

The ELISA is performed according to the manufacturer's instructions, which typically involves the following steps:

-

Addition of standards and samples to antibody-coated microplate wells.

-

Incubation with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Washing to remove unbound reagents.

-

Addition of a substrate that is converted by the enzyme to produce a colored product.

-

Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

-

d. Data Analysis:

-

A standard curve is generated by plotting the absorbance values of the standards against their known PTH concentrations.

-

The PTH concentration in each sample is determined from the standard curve.

-

The percentage inhibition of PTH secretion is calculated for each concentration of this compound relative to the vehicle control.

-

A dose-response curve is constructed, and the EC50 value for PTH inhibition is calculated.

Conclusion

This compound is a potent allosteric modulator and direct agonist of the Calcium-Sensing Receptor. In vitro functional assays consistently demonstrate its ability to activate the CaSR, leading to increased intracellular calcium mobilization and the inhibition of parathyroid hormone secretion. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on CaSR modulators and the treatment of hyperparathyroidism. The provided visualizations of the CaSR signaling pathway and a representative experimental workflow offer a clear and concise understanding of the underlying mechanisms and methodologies.

References

- 1. Video: Establishment of a Simple and Effective Rat Model for Intraoperative Parathyroid Gland Imaging [jove.com]

- 2. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Establishment and characterization of long-term human primary parathyroid tumor subclones derived from Indian PHPT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Primary Hyperparathyroidism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. sinogeneclon.com [sinogeneclon.com]

Etelcalcetide's Effect on Parathyroid Hormone Secretion Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etelcalcetide is a second-generation calcimimetic agent approved for the treatment of secondary hyperparathyroidism (SHPT) in adult patients with chronic kidney disease (CKD) on hemodialysis. It effectively lowers parathyroid hormone (PTH) levels by allosterically modulating the calcium-sensing receptor (CaSR) on parathyroid chief cells. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on PTH secretion pathways, and detailed experimental protocols for studying its activity. Quantitative data from key clinical trials are summarized, and signaling pathways are visualized to facilitate a comprehensive understanding of this therapeutic agent.

Mechanism of Action

This compound is a synthetic peptide that acts as a positive allosteric modulator of the CaSR[1][2]. Unlike the first-generation calcimimetic cinacalcet, which binds within the transmembrane domain of the CaSR, this compound binds to the extracellular N-terminal domain[3]. Specifically, it forms a reversible covalent disulfide bond with the cysteine residue at position 482 (Cys482) in the extracellular domain of the CaSR[4]. This binding enhances the sensitivity of the CaSR to extracellular calcium, leading to the activation of intracellular signaling pathways that suppress the synthesis and secretion of PTH[1][5]. This compound has also been shown to function as a direct agonist of the CaSR, capable of activating the receptor even in the absence of extracellular calcium, although its primary action is as an allosteric activator[4][6].

Signaling Pathways

Activation of the CaSR by this compound initiates downstream signaling cascades primarily through the coupling of two main G protein families: Gαq/11 and Gαi/o[5].

-

Gαq/11 Pathway: This is the primary signaling pathway activated by calcimimetics to suppress PTH secretion[5]. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium concentration is a key factor in the inhibition of PTH secretion.

-

Gαi/o Pathway: The CaSR also couples to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[5]. Reduced cAMP levels further contribute to the suppression of PTH secretion.

The interplay of these pathways results in a potent and sustained reduction in PTH levels.

References

- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 2. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 4. ivset.ua [ivset.ua]

- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 6. cda-amc.ca [cda-amc.ca]

The Intracellular Cascade: A Technical Guide to the Downstream Signaling Pathways of Etelcalcetide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etelcalcetide (Parsabiv®), a second-generation calcimimetic, is a synthetic peptide agonist of the Calcium-Sensing Receptor (CaSR). It is a crucial therapeutic agent in the management of secondary hyperparathyroidism (sHPT) in adult patients with chronic kidney disease (CKD) on hemodialysis. By allosterically modulating the CaSR, this compound enhances the receptor's sensitivity to extracellular calcium, leading to a significant reduction in parathyroid hormone (PTH) secretion. This in-depth technical guide elucidates the core downstream signaling pathways affected by this compound, providing researchers and drug development professionals with a detailed understanding of its mechanism of action. The guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling cascades.

Core Mechanism of Action: Allosteric Activation of the Calcium-Sensing Receptor

This compound functions as a positive allosteric modulator and a direct agonist of the CaSR, a member of the G-protein coupled receptor (GPCR) family C. Unlike the first-generation calcimimetic, cinacalcet, which binds to the transmembrane domain, this compound interacts with the extracellular domain of the CaSR. This interaction stabilizes an active conformation of the receptor, amplifying its response to extracellular calcium ions and, even in the absence of calcium, can directly activate the receptor, albeit to a lesser extent. This activation is the initial step that triggers a cascade of intracellular signaling events, primarily through the Gq/11 and Gi/o pathways, ultimately leading to the suppression of PTH synthesis and release.

Downstream Signaling Pathways

The activation of the CaSR by this compound initiates two primary signaling cascades:

-

The Gq/11 Pathway: Mobilization of Intracellular Calcium Upon activation by this compound, the CaSR couples to the Gq/11 family of G-proteins. This coupling activates Phospholipase C-beta (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signal for the inhibition of PTH secretion. DAG, in concert with the elevated intracellular calcium, activates Protein Kinase C (PKC), which can further modulate downstream signaling events, including the MAPK/ERK pathway.

-

The Gi/o Pathway: Inhibition of cAMP Production In parallel, the this compound-activated CaSR can also couple to the Gi/o family of G-proteins. This interaction leads to the inhibition of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels contributes to the overall inhibitory effect on PTH gene expression and secretion.

-

The Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway Evidence suggests that CaSR activation can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway. This activation can be mediated through both Gq/11-PKC dependent and G-protein independent (e.g., via β-arrestin) mechanisms. The activation of the MAPK/ERK pathway is implicated in cellular processes such as proliferation and differentiation, and its role in the long-term effects of this compound on parathyroid gland hyperplasia is an area of ongoing research.

Quantitative Data Summary

The following tables summarize the in vitro and clinical quantitative data on the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Assay | EC50 / IC50 | Reference |

| Intracellular Calcium Mobilization | HEK-293T cells expressing human CaSR | Fluorescence Drug Screening System | 0.53 µM (95% CI: 0.28-1.0 µM) | [1][2] |

| IP1 Accumulation | HEK-293T cells expressing human CaSR | HTRF | ~1 µM | [2] |

| PTH Secretion Inhibition | Rat parathyroid gland cells | N/A | 0.36 µM (95% CI: 0.24-0.54 µM) | [2] |

Table 2: Clinical Efficacy of this compound in Hemodialysis Patients with Secondary Hyperparathyroidism

| Endpoint | This compound Group | Placebo/Comparator Group | P-value | Reference |

| Proportion of patients with >30% reduction in PTH | 68.2% | 57.7% (Cinacalcet) | P=0.004 | [3] |

| Proportion of patients with >50% reduction in PTH | 52.4% | 40.2% (Cinacalcet) | P=0.001 | [3] |

| Proportion of patients with ≥30% PTH reduction | 76.2% | 9.5% (Placebo) | P<0.0001 | [3] |

| Mean percent change in PTH from baseline | -49.4% (10 mg dose) | N/A | P<0.05 | [4] |

Mandatory Visualizations

Caption: Downstream signaling pathways activated by this compound.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CaSR activation by this compound.

Materials:

-

HEK-293 cells stably expressing the human CaSR (HEK-CaSR)

-

Culture medium (e.g., DMEM with 10% FBS)

-

Poly-D-lysine coated 96-well black-wall, clear-bottom plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound stock solution

-

Fluorescence plate reader with excitation/emission wavelengths of ~490/525 nm

Protocol:

-

Cell Plating: Seed HEK-CaSR cells onto a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

-

-

Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

-

Compound Addition: Add varying concentrations of this compound (prepared in HBSS) to the wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader at an excitation of ~490 nm and an emission of ~525 nm. Record the fluorescence over time to capture the kinetic response.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the this compound concentration to generate a dose-response curve and calculate the EC50.

Inositol Monophosphate (IP1) Accumulation Assay (HTRF)

This assay quantifies the accumulation of IP1, a stable metabolite of IP3, as a measure of Gq/11 pathway activation.

Materials:

-

HEK-CaSR cells

-

IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer)

-

LiCl-containing stimulation buffer

-

This compound stock solution

-

HTRF-compatible plate reader

Protocol:

-

Cell Stimulation:

-

Plate HEK-CaSR cells in a suitable microplate.

-

On the day of the assay, replace the culture medium with the LiCl-containing stimulation buffer.

-

Add different concentrations of this compound to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

-

-

Cell Lysis and Detection:

-

Add the IP1-d2 conjugate and the anti-IP1 cryptate conjugate (prepared in lysis buffer) to the stimulated cells.

-

Incubate for 60 minutes at room temperature to allow for the competitive immunoassay to reach equilibrium.

-

-

HTRF Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate emission) and 665 nm (d2 emission).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). The signal is inversely proportional to the amount of IP1 produced. Generate a standard curve using known concentrations of IP1 to convert the HTRF ratio to IP1 concentration. Plot the IP1 concentration against the this compound concentration to determine the EC50.

ERK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK as an indicator of MAPK/ERK pathway activation.

Materials:

-

HEK-CaSR cells

-

Serum-free culture medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment:

-

Starve HEK-CaSR cells in serum-free medium for several hours.

-

Treat the cells with various concentrations of this compound for a specific time period (e.g., 5-30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Re-probing for Total ERK:

-

Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.

-

-

Data Analysis: Quantify the band intensities for both phospho-ERK and total-ERK. The ratio of phospho-ERK to total-ERK indicates the level of ERK activation.

Conclusion

This compound exerts its therapeutic effect by activating the Calcium-Sensing Receptor, which in turn modulates a complex network of downstream signaling pathways. The primary Gq/11 and Gi/o pathways lead to an increase in intracellular calcium and a decrease in cAMP, respectively, both of which are critical for the inhibition of PTH secretion. The involvement of the MAPK/ERK pathway suggests a role for this compound in regulating longer-term cellular processes in the parathyroid gland. A thorough understanding of these intricate signaling cascades is paramount for the continued development and optimization of calcimimetic therapies for secondary hyperparathyroidism and other related disorders. This guide provides a foundational resource for researchers and clinicians working to unravel the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Role of this compound in the management of secondary hyperparathyroidism in hemodialysis patients: a review on current data and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New scenarios in secondary hyperparathyroidism: this compound. Position paper of working group on CKD-MBD of the Italian Society of Nephrology - PMC [pmc.ncbi.nlm.nih.gov]

Etelcalcetide's Impact on Fibroblast Growth Factor 23 (FGF23) Levels

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etelcalcetide (Parsabiv®) is a second-generation, intravenous calcimimetic agent approved for the treatment of secondary hyperparathyroidism (sHPT) in adult patients with chronic kidney disease (CKD) on hemodialysis.[1][2] As a calcimimetic, its primary therapeutic action is to lower circulating parathyroid hormone (PTH) levels.[2] However, extensive clinical investigation has revealed that this compound also exerts a potent influence on fibroblast growth factor 23 (FGF23), a key hormone in phosphate and vitamin D metabolism that is markedly elevated in CKD and associated with adverse cardiovascular outcomes and mortality.[3][4] This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental basis of this compound's impact on FGF23 levels.

Core Mechanism of Action

This compound is a synthetic octapeptide that functions as an allosteric activator of the calcium-sensing receptor (CaSR) located on the chief cells of the parathyroid gland.[1][2]

-

Primary Action on PTH: By binding to the CaSR, this compound increases the receptor's sensitivity to extracellular calcium.[2] This enhanced activation mimics a state of hypercalcemia, thereby signaling the parathyroid gland to suppress the synthesis and secretion of PTH.[2] The reduction in PTH occurs rapidly, within 30 minutes of intravenous administration.[2]

-

Downstream Effects on Minerals: The suppression of PTH leads to decreased bone resorption and reduced renal calcium reabsorption, resulting in a decrease in serum calcium levels. The reduction in PTH also leads to lower serum phosphorus levels.[1]

-

Impact on FGF23: Unlike its direct effect on PTH, the mechanism by which this compound lowers FGF23 is indirect. Clinical data consistently demonstrate that the reduction in FGF23 is strongly and significantly correlated with reductions in serum calcium and phosphate, but remarkably, not with the reduction in PTH.[5][6] This suggests that the primary drivers for the this compound-induced decrease in FGF23, which is mainly produced by osteocytes in bone, are the changes in mineral ion load rather than a direct pharmacological effect or a PTH-mediated pathway.[3][5]

Signaling Pathway Overview

Quantitative Data from Clinical Trials

Secondary analyses of phase 3, randomized controlled trials provide robust quantitative data on this compound's effect on FGF23 and other biomarkers of mineral metabolism.

Table 1: Efficacy of this compound vs. Placebo (26-Week Trials)

| Parameter | This compound (n=509) | Placebo (n=514) | P-value |

| FGF23 | -56% | +2% | <0.001 |

| PTH | -55% to -58% | - | <0.001 |

| Calcium | Significant Reduction | - | - |

| Phosphate | Significant Reduction | - | - |

| Data represents median percentage change from baseline to week 27.[3][5][6][7] |

Table 2: Efficacy of this compound vs. Cinacalcet (26-Week Trials)

| Parameter | This compound (n=340) | Cinacalcet (n=343) | P-value |

| FGF23 | -68% | -41% | <0.001 |

| PTH (>30% Reduction) | 68.2% of patients | 57.7% of patients | 0.004 |

| PTH (>50% Reduction) | 52.4% of patients | 40.2% of patients | 0.001 |

| Data represents median percentage change from baseline to week 27 for FGF23.[5][6][7][8] PTH data reflects the proportion of patients achieving reduction.[8] |

Table 3: Correlation Between Changes in FGF23 and Other Mineral Markers

| Marker | Placebo-Controlled Trial (this compound Arm) | Active-Controlled Trial (this compound Arm) |

| PTH | -0.08 | -0.02 |

| Calcium | 0.52 | 0.46 |

| Phosphate | 0.34 | 0.56 |

| Values are Pearson correlation coefficients between the percent changes in FGF23 and the respective marker.[5] |

Table 4: Impact of Concomitant Therapies on this compound-Induced FGF23 Reduction

| Concomitant Therapy Change | Effect on FGF23 Reduction | P-value |

| Increased Vitamin D Analog Dose | Partial attenuation (-60% vs. -71% with no increase) | 0.004 |

| Increased Calcium Supplementation | No significant attenuation | - |

| Increased Dialysate Calcium | No significant attenuation | - |

| These findings indicate that while co-administration of vitamin D can slightly dampen the FGF23-lowering effect, the action of this compound remains potent.[3][5][6] |

Experimental Protocols

The data presented are derived from robust, multicenter, randomized, double-blind clinical trials.

-

Study Design: The core data comes from two pivotal 26-week, phase 3 trials: one placebo-controlled and one active-controlled (vs. cinacalcet).[5][6]

-

Participant Population: Adult patients with moderate to severe sHPT (PTH ≥400 or ≥500 pg/mL) undergoing hemodialysis were enrolled.[5][8][9]

-

Intervention and Dosing:

-

This compound: Administered intravenously three times per week at the end of each hemodialysis session. Dosing started at 5 mg and was titrated up to a maximum of 15 mg based on PTH and calcium levels to achieve a target PTH of ≤300 pg/mL.[5][6]

-

Cinacalcet: Administered orally once daily, with doses ranging from 30 mg to 180 mg.[6]

-

Placebo: Matched intravenous or oral placebos were used to maintain blinding.[6]

-

-

Biochemical Measurements:

-

Blood samples were collected at baseline and at specified intervals throughout the 26-week treatment period.

-

Intact FGF23: Measured at baseline, week 12, and week 27 using the Kainos ELISA kit at a central laboratory.[10]

-

PTH: Assayed using the Advia Centaur assay at a central laboratory.[10]

-

Serum calcium, phosphate, and other markers were analyzed at central laboratories.

-

-

Statistical Analysis: Analyses were performed on the full study populations without imputation for missing data. Within-group changes were assessed, and between-group comparisons were made using linear mixed models or other appropriate statistical tests. Correlations were analyzed using Pearson or Spearman coefficients. A p-value of <0.05 was considered statistically significant.[5]

Clinical Trial Workflow

Logical Relationships in FGF23 Regulation by this compound

The clinical evidence points to a clear hierarchical relationship in how this compound modulates FGF23. The drug's primary effect on the CaSR is the initiating event, which leads to changes in mineral concentrations that, in turn, regulate FGF23 production.

Conclusion

This compound therapy leads to a marked and clinically significant reduction in circulating FGF23 levels in hemodialysis patients with secondary hyperparathyroidism. This effect is statistically superior to both placebo and the oral calcimimetic cinacalcet.[5][6] The primary mechanism for this FGF23 reduction is not a direct consequence of PTH lowering but is instead strongly associated with the concomitant decreases in serum calcium and phosphate.[3][5] While ancillary treatments to manage hypocalcemia, such as active vitamin D, may partially attenuate the FGF23-lowering effect, this compound's impact remains potent.[5][6] These findings establish this compound as an effective therapeutic agent not only for managing PTH but also for potently lowering FGF23, a critical factor implicated in the adverse outcomes of patients with chronic kidney disease.

References

- 1. Role of this compound in the management of secondary hyperparathyroidism in hemodialysis patients: a review on current data and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. effects-of-etelcalcetide-on-fibroblast-growth-factor-23-in-patients-with-secondary-hyperparathyroidism-receiving-hemodialysis - Ask this paper | Bohrium [bohrium.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Effects of this compound on fibroblast growth factor 23 in patients with secondary hyperparathyroidism receiving hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 9. researchgate.net [researchgate.net]

- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

The Cellular Odyssey of Etelcalcetide: A Technical Guide to its Uptake and Intracellular Fate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etelcalcetide, a novel peptide-based calcimimetic, represents a significant advancement in the management of secondary hyperparathyroidism in patients with chronic kidney disease undergoing hemodialysis. Its therapeutic efficacy stems from its ability to allosterically modulate and directly activate the calcium-sensing receptor (CaSR), a critical regulator of parathyroid hormone (PTH) secretion. While the pharmacodynamics of this compound are well-characterized, its journey at the cellular level—from binding to the CaSR to its ultimate intracellular fate—is a complex process that dictates its sustained therapeutic action. This in-depth technical guide synthesizes the current understanding of the cellular uptake and intracellular trafficking of this compound, providing a framework for researchers and drug development professionals.

Mechanism of Action and Cellular Binding

This compound is an allosteric activator and direct agonist of the CaSR, a member of the class C G-protein coupled receptor (GPCR) family.[1][2] It exerts its effect by binding to the extracellular domain of the CaSR, specifically forming a disulfide bond with the cysteine residue at position 482 in the Venus flytrap (VFT) domain. This interaction enhances the receptor's sensitivity to extracellular calcium, leading to a conformational change that triggers intracellular signaling cascades, ultimately inhibiting the synthesis and secretion of PTH.[2]

Quantitative Binding and Activation Data

While specific quantitative data for this compound's binding affinity (Kd) and uptake rates in parathyroid cells are not extensively published, its functional activity has been characterized. In vitro studies using human parathyroid cells have demonstrated that this compound effectively reduces PTH secretion in a dose-dependent manner.

| Parameter | Cell Type | Concentration Range | Outcome | Reference |

| PTH Secretion Inhibition | Primary Human Parathyroid Cells | 0.005 - 50 µmol/L | Dose-dependent reduction in PTH secretion | [3] |

| Allosteric Activation | Recombinant cells expressing CaSR | N/A | Confirmed allosteric activation mechanism | [4][5] |

Cellular Uptake: The Journey of the this compound-CaSR Complex

The cellular uptake of this compound is intrinsically linked to the internalization of its target receptor, the CaSR. Upon agonist binding, the this compound-CaSR complex is believed to undergo endocytosis, a fundamental process for regulating GPCR signaling. The primary pathway for CaSR internalization is thought to be clathrin-mediated endocytosis.

Experimental Protocols for Studying Cellular Uptake

Protocol 1: Visualization of this compound Internalization using Confocal Microscopy

This protocol describes a hypothetical experiment to visualize the internalization of fluorescently labeled this compound.

1. Fluorescent Labeling of this compound:

-

Covalently conjugate a fluorescent dye (e.g., Alexa Fluor 488) to this compound. The labeling reaction should target a primary amine on the peptide, ensuring that the CaSR binding site is not sterically hindered.[6][7]

-

Purify the labeled peptide using size-exclusion chromatography to remove unconjugated dye.

2. Cell Culture and Treatment:

-

Culture human parathyroid cells or a suitable cell line stably expressing the human CaSR (e.g., HEK293-CaSR).

-

Incubate the cells with fluorescently labeled this compound at a concentration known to induce CaSR activation (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

3. Sample Preparation and Imaging:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Stain the cells with a marker for early endosomes (e.g., anti-EEA1 antibody) and a nuclear counterstain (e.g., DAPI).

4. Data Analysis:

-

Quantify the colocalization of the fluorescent this compound signal with the early endosome marker to determine the extent of internalization over time.

Intracellular Fate: Trafficking and Degradation

Following internalization into early endosomes, the this compound-CaSR complex faces two primary fates: recycling back to the plasma membrane or trafficking to lysosomes for degradation.[1] The specific fate of the this compound molecule itself post-internalization has not been definitively elucidated in published literature. However, based on the known trafficking of GPCRs and their ligands, two possibilities exist:

-

Degradation: The entire this compound-CaSR complex is targeted to lysosomes, where both the receptor and the peptide ligand are degraded by lysosomal hydrolases.[10]

-

Recycling and Dissociation: The CaSR is recycled back to the cell surface. In this scenario, this compound might dissociate from the receptor within the acidic environment of the endosome and be subsequently degraded, or it could remain bound and be transported back to the plasma membrane. Given the covalent disulfide bond, dissociation within the endosome is less likely without enzymatic cleavage.

Experimental Protocols for Investigating Intracellular Fate

Protocol 2: Quantitative Analysis of this compound Uptake and Degradation using Radiolabeling

This protocol outlines a hypothetical experiment to quantify the internalization and degradation of this compound.

1. Radiolabeling of this compound:

-

Radiolabel this compound with Iodine-125 ([¹²⁵I]) using a standard method such as the chloramine-T method.

-

Purify the [¹²⁵I]-Etelcalcetide by high-performance liquid chromatography (HPLC).

2. Cell Uptake and Degradation Assay:

-

Plate human parathyroid cells in multi-well plates.

-

Incubate the cells with a known concentration of [¹²⁵I]-Etelcalcetide at 37°C for various time points.

-

At each time point, collect the supernatant.

-

Wash the cells with ice-cold acid buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5) to dissociate surface-bound ligand.

-

Lyse the cells to release the internalized ligand.

3. Quantification:

-

Measure the radioactivity in the supernatant, the acid wash (surface-bound), and the cell lysate (internalized) using a gamma counter.

-

To assess degradation, analyze the supernatant for trichloroacetic acid (TCA)-soluble radioactivity, which represents degraded peptide fragments.

4. Data Analysis:

-

Calculate the percentage of internalized, surface-bound, and degraded [¹²⁵I]-Etelcalcetide at each time point to determine the rates of uptake and degradation.

Signaling Pathways Activated by this compound

The binding of this compound to the CaSR initiates a cascade of intracellular signaling events. The CaSR is known to couple to multiple G-protein subtypes, primarily Gαq/11 and Gαi/o.

-

Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

These signaling events converge to suppress the transcription of the PTH gene and inhibit the secretion of PTH from the parathyroid glands.[11]

Conclusion and Future Directions

The cellular uptake and intracellular fate of this compound are central to its mechanism of action and sustained therapeutic effect. While the initial binding event to the CaSR is well-understood, the subsequent journey of the this compound molecule within the parathyroid cell remains an area for further investigation. Direct visualization and quantification of this compound's internalization, trafficking, and degradation using advanced microscopy and radiolabeling techniques will provide invaluable insights. A deeper understanding of these cellular processes will not only enhance our knowledge of this compound's pharmacology but also inform the development of next-generation calcimimetics with optimized cellular trafficking profiles and therapeutic efficacy.

References

- 1. Molecular regulation of calcium‐sensing receptor (CaSR)‐mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Population Pharmacokinetics and Pharmacodynamics of the Calcimimetic this compound in Chronic Kidney Disease and Secondary Hyperparathyroidism Receiving Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound on parathyroid hormone secretion by primary hyperparathyroidism patient-derived primary parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Population Pharmacokinetic and Pharmacodynamic Modeling of this compound in Patients with Chronic Kidney Disease and Secondary Hyperparathyroidism Receiving Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Population Pharmacokinetics and Pharmacodynamics of the Calcimimetic this compound in Chronic Kidney Disease and Secondary Hyperparathyroidism Receiving Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Confluence Mobile - CCR Wiki-Public [ccrod.cancer.gov]

- 8. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Darkfield-Confocal Microscopy detection of nanoscale particle internalization by human lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcium-sensing receptor ubiquitination and degradation mediated by the E3 ubiquitin ligase dorfin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Etelcalcetide: An In-Depth Technical Review of Preclinical Off-Target Effect Investigations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etelcalcetide (Parsabiv®) is a second-generation intravenous calcimimetic agent approved for the treatment of secondary hyperparathyroidism (SHPT) in adult patients with chronic kidney disease (CKD) on hemodialysis. As a synthetic peptide allosteric activator of the Calcium-Sensing Receptor (CaSR), its therapeutic efficacy is derived from the suppression of parathyroid hormone (PTH) secretion. This technical guide provides a comprehensive overview of the publicly available data from preliminary and nonclinical studies investigating the potential off-target effects of this compound. The collective evidence from these studies indicates that this compound is a highly selective agent. The adverse effects observed in nonclinical and clinical settings are predominantly attributable to its intended potent pharmacological activity on the CaSR—namely, the induction of hypocalcemia. This document summarizes the key safety pharmacology and toxicology findings, details the experimental protocols for pivotal safety assessments, and presents the relevant signaling pathways and experimental workflows through structured data tables and diagrams.

Introduction: The Pharmacology of this compound

This compound is an octapeptide comprised of D-amino acids, which confers resistance to enzymatic degradation. Its mechanism of action involves allosterically modulating the CaSR on the surface of parathyroid gland chief cells[1][2]. By increasing the receptor's sensitivity to extracellular calcium, this compound mimics the effects of high calcium levels, leading to a significant and rapid reduction in PTH secretion[3][4]. This on-target activity effectively addresses the pathophysiology of SHPT but also forms the basis for its primary safety concern: hypocalcemia[5][6]. A thorough evaluation during its preclinical development was therefore critical to distinguish on-target effects from any potential off-target liabilities.

Summary of Off-Target and Safety Pharmacology Investigations

Nonclinical safety programs for this compound were designed to identify any potential off-target effects. The U.S. Food and Drug Administration (FDA) Pharmacology and Toxicology review concluded that "No off-target toxicity was identified," with all observed adverse findings in animal models being linked to the primary pharmacology of the drug[7]. The following sections detail the specific areas of investigation.

In Vitro Receptor and Enzyme Interaction Profile

In vitro studies are fundamental to identifying potential off-target interactions at a molecular level. For this compound, these assessments focused on key pathways involved in drug metabolism and transport, which are common sources of off-target drug-drug interactions.

Data Presentation: In Vitro Off-Target Interaction Profile

| Target Class | Specific Target/Assay | Concentration Tested | Outcome | Reference |

| Drug Metabolizing Enzymes | Cytochrome P450 (CYP) Enzyme Induction | Not specified | No induction observed | [1] |

| Cytochrome P450 (CYP) Enzyme Inhibition | Up to 50 µM | No inhibition observed | [8] | |

| Drug Transporters | Efflux and Uptake Transporter Proteins (Substrate) | Not specified | Not a substrate | [1] |

| Common Transporter Proteins (Inhibition) | Up to 50 µM | No inhibition observed | [1][8] | |

| Cardiac Ion Channels | hERG (human Ether-à-go-go-Related Gene) K+ Channel | ~30x Cmax (free drug) | No effect on hERG ion channel current | [9][10] |

This table summarizes the lack of significant off-target interactions in key in vitro safety panels.

Cardiovascular Safety Pharmacology

Cardiovascular safety is a critical component of preclinical drug development. For this compound, studies were conducted to assess direct effects on cardiovascular parameters, with a particular focus on cardiac repolarization (QT interval).

Data Presentation: Nonclinical Cardiovascular Safety Findings

| Study Type | Animal Model | Key Finding | Interpretation | Reference |

| Safety Study | Dog | Prolongation of the corrected QT interval (QTc) | Attributed to reductions in serum calcium (hypocalcemia), an expected on-target pharmacological effect. | [9] |

| In Vitro Assay | N/A | No direct effect on hERG ion channel currents at concentrations ~30 times the maximum plasma-free drug concentrations achieved in patients. | The lack of hERG interaction supports the conclusion that QTc prolongation is secondary to hypocalcemia, not a direct off-target effect. | [10] |

Genetic Toxicology

A standard battery of tests was performed to assess the genotoxic potential of this compound. An initial positive finding in a bacterial assay was not replicated in more clinically relevant mammalian systems.

Data Presentation: Genetic Toxicology Profile

| Assay Type | System | Outcome | Conclusion | Reference |

| Bacterial Reverse Mutation Assay | Salmonella (Ames) | Positive in some strains | Positive finding, requiring further investigation in mammalian systems. | [7][9] |

| In Vitro Chromosome Aberration Assay | Mammalian Cells | Negative | No evidence of clastogenicity in vitro. | [7] |

| In Vivo Chromosome Aberration Assay | Mammalian Model | Negative | No evidence of clastogenicity in vivo. | [7] |

| In Vivo Mammalian Gene Mutation Assay | Muta™ Mouse | Negative | No evidence of mutagenicity in vivo. | [9] |

| Carcinogenicity Studies | Rat and Mouse | Negative | No drug-related tumors observed. | [7][9] |

Based on the weight of evidence from mammalian assays, this compound is considered non-genotoxic and non-carcinogenic.[9]

Gastrointestinal (GI) Safety

During clinical trials, an imbalance in fatal gastrointestinal bleeding events prompted a re-evaluation of nonclinical data. While a plausible on-target mechanism exists (CaSR agonism can stimulate gastrin secretion), animal studies did not reveal a significant safety concern[7].

Data Presentation: Nonclinical Gastrointestinal Findings

| Animal Model | Duration | Finding | Interpretation | Reference |

| Dog | Up to 9 months | No GI toxicity observed (except for sporadic emesis). | Lack of significant findings in a non-rodent species. | [7] |

| Rat | Up to 6 months | Reversible, minimal to mild stomach erosions at some exposure levels. | No severe erosions, ulcerations, or bleeding were observed. The findings were not considered a significant safety concern in the nonclinical context. | [7] |

Signaling Pathways and Experimental Workflows

On-Target Calcium-Sensing Receptor (CaSR) Signaling Pathway

This compound's primary effect is mediated through the CaSR, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway activated by this compound in parathyroid chief cells.

Caption: this compound's on-target signaling pathway in parathyroid cells.

Experimental Workflow: In Vitro hERG Safety Assay

The workflow for assessing direct cardiac ion channel effects is a critical step in safety pharmacology to rule out off-target activity that could lead to arrhythmias.

Caption: Standard experimental workflow for an in vitro hERG assay.

Experimental Workflow: Genetic Toxicology Assessment

This diagram outlines the logical progression of testing used to determine the genotoxic potential of a drug candidate like this compound.

Caption: Logical workflow for the assessment of genotoxicity.

Detailed Experimental Protocols

The following sections describe the generalized methodologies for the key experiments cited in this guide. Specific parameters would be adapted by the testing facility.

In Vitro hERG Potassium Channel Assay

-

Objective: To determine the potential of this compound to inhibit the hERG potassium channel, a common cause of drug-induced QT prolongation.

-

Cell Line: A mammalian cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, stably transfected with the KCNH2 gene encoding the hERG channel.

-

Methodology: Whole-cell patch-clamp electrophysiology.

-

Protocol:

-

Cells are cultured to an appropriate confluency and prepared for recording.

-

An individual cell is selected, and a glass micropipette forms a high-resistance seal (giga-seal) with the cell membrane.

-

The membrane patch is ruptured to allow electrical access to the cell interior (whole-cell configuration).

-

The cell is held at a negative holding potential (e.g., -80 mV). A specific voltage protocol is applied to elicit the characteristic hERG tail current upon repolarization.

-

A stable baseline current is recorded in the presence of a vehicle control solution.

-

This compound is then perfused over the cell at increasing concentrations. The hERG current is recorded at each concentration until a steady-state effect is observed.

-

A known potent hERG inhibitor (e.g., E-4031) is typically used as a positive control at the end of the experiment to confirm channel sensitivity.

-

-

Data Analysis: The peak tail current amplitude at each test concentration is measured and expressed as a percentage of the baseline (vehicle) current. An IC₅₀ value is calculated if concentration-dependent inhibition is observed.

In Vitro Cytochrome P450 (CYP) Inhibition Assay

-

Objective: To assess whether this compound can inhibit the activity of major human CYP isoforms, which could lead to drug-drug interactions.

-

System: Human liver microsomes or recombinant human CYP enzymes.

-

Methodology: Incubation with isoform-specific probe substrates followed by quantification of metabolite formation.

-

Protocol:

-

A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system, and a specific probe substrate for the CYP isoform being tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

-

This compound is added to the mixture at a range of concentrations (e.g., 0.1 to 50 µM). A vehicle control (no this compound) and a positive control inhibitor are run in parallel.

-

The reaction is initiated by adding NADPH and incubated at 37°C for a specified time.

-

The reaction is terminated by adding a stop solution (e.g., acetonitrile).

-

The samples are centrifuged, and the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite.

-

-

Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the vehicle control. The percent inhibition is calculated for each concentration, and an IC₅₀ value is determined.

Bacterial Reverse Mutation (Ames) Test

-

Objective: To detect drug-induced gene mutations (point mutations and frameshift mutations) using several strains of Salmonella typhimurium and Escherichia coli.

-

System: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA).

-

Methodology: Plate incorporation or pre-incubation method.

-

Protocol:

-

The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

-

A mixture containing the bacterial tester strain, varying concentrations of this compound, and either S9 mix or a buffer is prepared.

-

This mixture is combined with molten top agar and poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-